2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole
Overview
Description
2-(Diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their versatile applications in various fields, including medicinal chemistry, material science, and catalysis
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of therapeutic targets due to their structural features and electron-rich environment .
Mode of Action
Imidazole compounds generally interact with their targets, leading to changes in the biological system. The nature of these interactions and the resulting changes depend on the specific structure of the imidazole derivative .
Biochemical Pathways
Imidazole compounds are known to influence a variety of biochemical pathways, with the specific pathways and downstream effects depending on the structure of the imidazole derivative .
Result of Action
The effects of imidazole compounds can vary widely, depending on their specific structure and the biological system in which they are acting .
Action Environment
Environmental factors can significantly impact the action of a compound, influencing how it interacts with its targets and the overall efficacy of the compound .
Biochemical Analysis
Biochemical Properties
2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as topoisomerases, which are crucial for DNA replication and transcription . Additionally, this compound can bind to specific proteins, altering their conformation and activity. For instance, it has shown potential in modulating the activity of kinases, which are essential for cell signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential . Furthermore, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, this compound can inhibit the activity of topoisomerases by stabilizing the enzyme-DNA complex, preventing the relaxation of supercoiled DNA . Additionally, it can activate kinases by binding to their active sites, promoting phosphorylation of downstream targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has shown therapeutic potential with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The compound’s therapeutic window is narrow, and careful dosage optimization is necessary to avoid adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its lipophilicity and ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in the nucleus, where it interacts with DNA and transcription factors . Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis . The compound’s localization is directed by specific targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and efficiency while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 2-(Diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions, where the diethoxymethyl or difluoro groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various hydrogenated forms.
Scientific Research Applications
2-(Diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
- 2-(Diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole
- 1-(Diethoxymethyl)imidazole
- 2-amido-substituted benzimidazoles
Uniqueness: 2-(Diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-(diethoxymethyl)-5,6-difluoro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O2/c1-3-17-12(18-4-2)11-15-9-5-7(13)8(14)6-10(9)16-11/h5-6,12H,3-4H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFHJKBXMQKJMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=NC2=CC(=C(C=C2N1)F)F)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680543 | |
Record name | 2-(Diethoxymethyl)-5,6-difluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958863-36-0 | |
Record name | 2-(Diethoxymethyl)-5,6-difluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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